(E)-3-(5-Bromothiophen-3-yl)-N-(1-cyanopropyl)prop-2-enamide is a synthetic organic compound with significant research applications, particularly in medicinal chemistry. The compound's molecular formula is , and its molecular weight is approximately 299.19 g/mol.
This compound is classified as an amide due to the presence of the amide functional group in its structure. The inclusion of a bromothiophene moiety contributes to its potential biological activity, making it a subject of interest for various pharmacological studies.
The synthesis of (E)-3-(5-Bromothiophen-3-yl)-N-(1-cyanopropyl)prop-2-enamide typically involves several key steps:
Technical details regarding reaction conditions, such as temperature and solvent choice, can significantly influence yield and purity.
The molecular structure of (E)-3-(5-Bromothiophen-3-yl)-N-(1-cyanopropyl)prop-2-enamide can be described as follows:
InChI=1S/C11H11BrN2OS/c1-2-9(6-13)14-11(15)4-3-8-5-10(12)16-7-8/h3-5,7,9H,2H2,1H3,(H,14,15)/b4-3+
.This structure provides insights into its reactivity and potential interactions with biological targets.
(E)-3-(5-Bromothiophen-3-yl)-N-(1-cyanopropyl)prop-2-enamide can undergo various chemical reactions typical for amides and alkenes:
These reactions are critical for exploring the compound's reactivity and potential modifications for enhanced efficacy.
The mechanism of action for (E)-3-(5-Bromothiophen-3-yl)-N-(1-cyanopropyl)prop-2-enamide primarily relates to its role as a macrophage migration inhibitory factor inhibitor. This inhibition affects inflammatory responses and cell migration processes:
Quantitative data regarding binding affinities and biological assays would provide further insights into its efficacy.
The physical and chemical properties of (E)-3-(5-Bromothiophen-3-yl)-N-(1-cyanopropyl)prop-2-enamide include:
These properties are essential for understanding how the compound behaves under various experimental conditions.
(E)-3-(5-Bromothiophen-3-yl)-N-(1-cyanopropyl)prop-2-enamide has several scientific applications:
The ongoing exploration of this compound's properties and effects will likely yield further applications in medicinal chemistry and related fields.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1